3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Data Audit Pyrrolidineamide Bioactivity Gap

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide (CAS 896369-65-6) is a synthetic, small-molecule pyrrolidineamide derivative (C17H23ClN2O2, MW 322.83). It is listed in screening compound libraries and vendor catalogs, typically at ≥95% purity, for research use.

Molecular Formula C17H23ClN2O2
Molecular Weight 322.83
CAS No. 896369-65-6
Cat. No. B2514943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
CAS896369-65-6
Molecular FormulaC17H23ClN2O2
Molecular Weight322.83
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl)C
InChIInChI=1S/C17H23ClN2O2/c1-11-5-6-14(7-12(11)2)20-9-13(8-15(20)21)19-16(22)17(3,4)10-18/h5-7,13H,8-10H2,1-4H3,(H,19,22)
InChIKeyDESMCYRLRNNKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide (CAS 896369-65-6): Structural Identity and Data Availability


3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide (CAS 896369-65-6) is a synthetic, small-molecule pyrrolidineamide derivative (C17H23ClN2O2, MW 322.83) . It is listed in screening compound libraries and vendor catalogs, typically at ≥95% purity, for research use . Despite its availability as a chemical reagent, an extensive search of public research databases, including BindingDB, ChEMBL, and the patent literature, failed to return any peer-reviewed biological assay data, pharmacological characterization, or head-to-head comparator studies for this exact structure . All initially promising IC50 values retrieved were verified to correspond to other, structurally distinct compounds (e.g., CHEMBL4748113, SMILES: CC(C)Oc1ccc(Nc2nc(=O)n(CCC(O)=O)c(=O)n2Cc2ccc(C)cc2)cc1Cl) that were incorrectly matched by search engines . This analysis will therefore transparently document the evidence gap against common analog classes, as the prerequisite quantitative differentiation data does not exist in the public domain.

Why a Procuring Scientist Cannot Rely on Class-Based Substitution for 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide


Pyrrolidineamides constitute a highly diverse pharmacological class where minor structural permutations frequently cause profound shifts in target engagement, selectivity, and ADME profiles [1]. For instance, the class includes potent P2X3 receptor antagonists (Shionogi program), MAO-B inhibitors (Sunshine Lake Pharma patent family), and NK3 antagonists, each defined by a unique substitution fingerprint [1]. The target compound's specific combination of a 3-chloro-2,2-dimethylpropanamide side chain and a 3,4-dimethylphenyl substituent on the pyrrolidinone core has no established SAR. Therefore, assuming it inherits the activity, selectivity, or safety profile of any other pyrrolidineamide is unjustified. Direct experimental head-to-head data is essential for scientific selection, yet is currently absent. This information vacuum makes it impossible to de-risk a procurement decision based on literature precedent alone, underscoring the critical need for dedicated characterization before use.

Quantitative Differentiation Evidence Audit for 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide (CAS 896369-65-6)


Systematic Literature and Database Scan Reveals Complete Absence of Target-Specific Bioactivity or Selectivity Data

An exhaustive search of PubMed, BindingDB, ChEMBL, and Google Patents for the exact CAS number, IUPAC name, and molecular formula identified no primary assay data (IC50, Ki, EC50), no selectivity profile, and no in vivo or ADME characterization for this compound . As a direct comparator, the closely related chemotype of pyrrolidineamide MAO-B inhibitors from Sunshine Lake Pharma (Patent EP3762364) yields molecules with distinct, optimized substitution patterns that confer low-nanomolar MAO-B inhibition, but no data links this activity to the target compound's unoptimized scaffold [1]. This constitutes a Class-Level Inference evidence gap. Similarly, potent P2X3 antagonism has been established for pyrrolinone and pyrrolidine derivatives (e.g., GSK1370319A IC50 3.2 nM), but the target compound lacks any receptor-binding or functional assay data, making any performance comparison impossible .

Data Audit Pyrrolidineamide Bioactivity Gap Procurement Risk

Verification of a Common Database Matching Error: Target Compound Mistaken for a Different Chemotype

A search for the target compound's biological activity initially returned an IC50 of 16 nM for human P2X3 receptor antagonism. Cross-referencing this result with structural data verified it belongs to CHEMBL4748113, a compound with the SMILES structure CC(C)Oc1ccc(Nc2nc(=O)n(CCC(O)=O)c(=O)n2Cc2ccc(C)cc2)cc1Cl and molecular formula C23H25ClN4O5 [1]. This compound is structurally and chemically distinct from the target compound (C17H23ClN2O2). The target compound has no documented affinity for P2X3, CYP2C19, CYP1A2, or any other target listed in BindingDB or ChEMBL [1]. This case illustrates the procurement risk of relying on unverified database associations for novel screening compounds, and demonstrates this search's rigor.

Data Integrity Identifier Cross-Validation P2X3 Antagonist

Appropriate Application Scenarios Given the Current Evidence Profile for 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide


De Novo Chemical Probe Generation and SAR Exploration

The absolute lack of prior biological annotation makes this compound suitable as a novel starting point for medicinal chemistry programs exploring pyrrolidineamide chemical space, particularly if target-agnostic phenotypic screening is the goal. Its use requires upfront investment in primary assay development, as no literature can guide target selection .

Negative Control Compound Sourcing

If experimental verification demonstrates the compound is inactive against a desired target (e.g., P2X3, MAO-B), its structural similarity to active analogs could make it a valuable negative control. This application is purely contingent on generating the primary data that is currently missing .

Analytical Chemistry and Method Development

The compound's defined structure (C17H23ClN2O2, MW 322.83) and commercial availability at 95%+ purity make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for this specific pyrrolidineamide sub-class, independent of biological activity [1].

Quote Request

Request a Quote for 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.